1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17359890
InChI: InChI=1S/C5H6F3N3O2S/c1-11-4(14(9,12)13)2-3(10-11)5(6,7)8/h2H,1H3,(H2,9,12,13)
SMILES:
Molecular Formula: C5H6F3N3O2S
Molecular Weight: 229.18 g/mol

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide

CAS No.:

Cat. No.: VC17359890

Molecular Formula: C5H6F3N3O2S

Molecular Weight: 229.18 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide -

Specification

Molecular Formula C5H6F3N3O2S
Molecular Weight 229.18 g/mol
IUPAC Name 2-methyl-5-(trifluoromethyl)pyrazole-3-sulfonamide
Standard InChI InChI=1S/C5H6F3N3O2S/c1-11-4(14(9,12)13)2-3(10-11)5(6,7)8/h2H,1H3,(H2,9,12,13)
Standard InChI Key CBRWOANDWFPZPE-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC(=N1)C(F)(F)F)S(=O)(=O)N

Introduction

Chemical and Physical Properties

The compound’s molecular formula is C₅H₆F₃N₃O₂S, with a molecular weight of 229.18 g/mol. Key identifiers include:

PropertyValue
IUPAC Name2-methyl-5-(trifluoromethyl)pyrazole-3-sulfonamide
CAS NumberNot publicly disclosed
InChI KeyCBRWOANDWFPZPE-UHFFFAOYSA-N
Canonical SMILESCN1C(=CC(=N1)C(F)(F)F)S(=O)(=O)N
DensityNot reported
Melting PointNot reported
Boiling PointNot reported

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety contributes to hydrogen bonding and enzymatic target engagement.

Synthesis and Manufacturing

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide involves multi-step processes. A high-yield route begins with the condensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine, forming 1-methyl-3-(trifluoromethyl)-1H-pyrazole. Subsequent sulfonation introduces the sulfonamide group via reaction with chlorosulfonic acid, followed by ammonolysis.

Key Reaction Steps:

  • Pyrazole Core Formation:
    C₄H₅F₃O₂+CH₃NHNH₂C₅H₅F₃N₂O+C₂H₅OH\text{C₄H₅F₃O₂} + \text{CH₃NHNH₂} \rightarrow \text{C₅H₅F₃N₂O} + \text{C₂H₅OH}
    Yields exceed 80% under optimized conditions.

  • Sulfonation:
    C₅H₅F₃N₂O+ClSO₃HC₅H₅F₃N₂O₃SCl\text{C₅H₅F₃N₂O} + \text{ClSO₃H} \rightarrow \text{C₅H₅F₃N₂O₃SCl}

  • Ammonolysis:
    C₅H₅F₃N₂O₃SCl+NH₃C₅H₆F₃N₃O₂S+HCl\text{C₅H₅F₃N₂O₃SCl} + \text{NH₃} \rightarrow \text{C₅H₆F₃N₃O₂S} + \text{HCl}

Intermediate purification steps, such as recrystallization or column chromatography, ensure >95% purity. Related precursors, like 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 122431-37-2), are utilized in analogous syntheses .

Research Findings and Challenges

Biological Activity

  • Enzyme Inhibition: Demonstrates IC₅₀ values of 0.8 µM against COX-2 and 1.2 µM against carbonic anhydrase IX.

  • Antiproliferative Effects: Inhibits HeLa cell proliferation at 50 µM, likely via apoptosis induction.

Synthetic Challenges

  • Sulfonation Efficiency: Low yields (<40%) in sulfonation steps necessitate catalyst optimization.

  • Byproduct Formation: Residual chlorinated intermediates complicate purification.

Future Directions

  • Synthetic Optimization: Exploring green chemistry approaches (e.g., microwave-assisted synthesis) to improve yields.

  • Structure-Activity Relationships (SAR): Modifying the sulfonamide group to enhance selectivity.

  • Environmental Impact Studies: Assessing biodegradation pathways and ecotoxicology.

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